(1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine
Overview
Description
(1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine is an organic compound that belongs to the class of phenethylamines It features a bromine atom and a methoxy group attached to a benzene ring, with an amine group on the ethan-1-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine typically involves the following steps:
Bromination: The starting material, 4-methoxyphenylacetic acid, undergoes bromination using bromine in the presence of a suitable solvent like acetic acid to yield 3-bromo-4-methoxyphenylacetic acid.
Reduction: The brominated product is then reduced to 3-bromo-4-methoxyphenylethanol using a reducing agent such as lithium aluminum hydride.
Amination: The final step involves the conversion of the alcohol to the amine. This can be achieved through a reaction with ammonia or an amine source under suitable conditions, often using a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The bromine atom can be reduced to a hydrogen atom, yielding 4-methoxyphenylethan-1-amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or thiol groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium hydroxide or thiols in the presence of a base.
Major Products
Oxidation: Imines or nitriles.
Reduction: 4-methoxyphenylethan-1-amine.
Substitution: Compounds with hydroxyl or thiol groups replacing the bromine atom.
Scientific Research Applications
(1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study the effects of phenethylamines on biological systems, including receptor binding and enzyme interactions.
Industrial Applications: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine and methoxy groups can influence the binding affinity and selectivity of the compound. The amine group can form hydrogen bonds with target molecules, facilitating its biological activity.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(3-bromo-4-fluorophenyl)ethan-1-amine: Similar structure but with a fluorine atom instead of a methoxy group.
(1S)-1-(4-methoxyphenyl)ethan-1-amine: Lacks the bromine atom.
(1S)-1-(3-chloro-4-methoxyphenyl)ethan-1-amine: Contains a chlorine atom instead of bromine.
Uniqueness
(1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine is unique due to the presence of both bromine and methoxy groups, which can significantly influence its chemical reactivity and biological activity
Properties
IUPAC Name |
(1S)-1-(3-bromo-4-methoxyphenyl)ethanamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-6(11)7-3-4-9(12-2)8(10)5-7/h3-6H,11H2,1-2H3/t6-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYLWSUKSYAEEN-LURJTMIESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)Br)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1)OC)Br)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901233530 | |
Record name | (αS)-3-Bromo-4-methoxy-α-methylbenzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901233530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1212252-44-2 | |
Record name | (αS)-3-Bromo-4-methoxy-α-methylbenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1212252-44-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (αS)-3-Bromo-4-methoxy-α-methylbenzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901233530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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